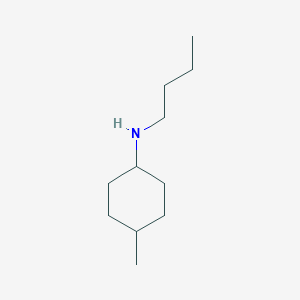

N-butyl-4-methylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

84452-93-7 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-butyl-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

PUQXLCMPUVLEAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCC(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Classical and Contemporary Synthesis Pathways

The construction of N-butyl-4-methylcyclohexan-1-amine can be achieved through several strategic approaches, with reductive amination being the most direct and widely employed method. Alternative strategies, such as the alkylation of a pre-existing amine or its incorporation into more complex structures via multicomponent reactions, offer additional synthetic utility.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 4-methylcyclohexanone (B47639), with an amine, n-butylamine, in the presence of a reducing agent. The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine product.

Catalytic hydrogenation is a prominent method for the reduction step in reductive amination, utilizing molecular hydrogen as the terminal reductant. This approach is highly atom-economical and is favored in industrial settings for its efficiency and the generation of water as the primary byproduct. The reaction involves the mixing of 4-methylcyclohexanone and n-butylamine with a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.

The choice of catalyst is paramount in determining the efficiency and selectivity of the reductive amination process. Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum-based catalysts, are highly effective due to their high activity, allowing the reaction to proceed under milder conditions. However, their cost can be a significant factor.

Nickel-based catalysts, particularly Raney® Nickel, offer a cost-effective alternative and are widely used in industrial applications. rsc.orgresearchgate.netnih.gov These catalysts often require more forcing reaction conditions (higher temperatures and pressures) but can provide excellent yields. rsc.org The catalytic performance is influenced by the catalyst's preparation method, particle size, and the nature of the support material. nih.gov

Below is a table illustrating the typical influence of catalyst selection on the reductive amination of a cyclohexanone (B45756) derivative.

| Catalyst | Substrate | Amine | Yield (%) | Reference |

| Pd(OH)₂/g-C₃N₄ | Butyraldehyde | Diisopropylamine | >90 | nih.gov |

| Raney® Ni | Paraformaldehyde | Various Amines | High | rsc.org |

| Ni Nanoparticles | Carbonyl Compounds | Ammonia | High | nih.gov |

| Raney Co | Furfural | Ammonia | 98.9 | researchgate.net |

This table presents data from analogous reductive amination reactions to illustrate the effect of different catalysts.

The reaction parameters of pressure and temperature play a critical role in the outcome of the catalytic reductive amination. An increase in hydrogen pressure generally enhances the rate of the hydrogenation of the imine intermediate, which can lead to higher yields and selectivity for the desired secondary amine. Higher pressures can also help to minimize the formation of byproducts from side reactions.

Temperature has a more complex influence. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the formation of tertiary amines or the reduction of the carbonyl group to an alcohol before amination occurs. researchgate.net Therefore, optimizing the temperature is crucial to maximize the yield and selectivity for this compound. For instance, in the reductive amination of furfural, an optimal temperature was found to be around 120°C, with further increases leading to a decrease in yield. researchgate.net

The following table demonstrates the typical effects of pressure and temperature on the yield of reductive amination reactions.

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |

| Raney® Ni | 13-20 | 100-180 | 21-97 | researchgate.net |

| Raney Co | 10 | 120 | ~98 | researchgate.net |

| Various | High | High | Good to Excellent | researchgate.net |

This table presents data from analogous reductive amination reactions to illustrate the effects of pressure and temperature.

Alkylation Reactions Utilizing this compound as a Nucleophile

Once synthesized, this compound can serve as a nucleophile in alkylation reactions to produce tertiary amines. This secondary amine can react with various alkylating agents, such as alkyl halides (e.g., methyl iodide), in a nucleophilic substitution reaction. rsc.orglibretexts.org The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. However, a common challenge in the alkylation of secondary amines is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Recent advancements in this area include the use of catalytic systems, such as copper metallaphotoredox catalysis, which can facilitate the N-alkylation of a wide range of N-nucleophiles with alkyl bromides under mild conditions.

Multicomponent Reactions Incorporating the Cyclohexylamine (B46788) Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. wikipedia.orgnih.gov The cyclohexylamine scaffold, as would be formed from 4-methylcyclohexanone and n-butylamine, can be a key component in well-known MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves a ketone (4-methylcyclohexanone), an amine (n-butylamine), an isocyanide, and a carboxylic acid to produce an α-acylamino amide. wikipedia.orgnih.govnih.gov This reaction is highly versatile and atom-economical, typically proceeding with high yields in polar solvents like methanol (B129727) or ethanol. wikipedia.org

The Passerini three-component reaction (P-3CR) combines a ketone (4-methylcyclohexanone), an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is generally favored in aprotic solvents. wikipedia.orgorganic-chemistry.org While the amine component is not directly incorporated into the main product of a classical Passerini reaction, variations exist, and the resulting products can be further modified.

The use of the 4-methylcyclohexanone and n-butylamine combination in these MCRs would lead to the formation of complex, highly functionalized molecules incorporating the N-butyl-4-methylcyclohexyl moiety, demonstrating the utility of this scaffold in diversity-oriented synthesis.

Novel Synthetic Route Development and Optimization

The primary and most direct route to this compound is the reductive amination of 4-methylcyclohexanone with n-butylamine. wikipedia.org This reaction involves the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine. wikipedia.org Optimization of this synthesis focuses on the choice of reducing agent, catalyst, and reaction conditions to maximize yield and purity.

Novel developments in this area are geared towards the use of more efficient and selective catalytic systems. For instance, various metal catalysts can be employed for the hydrogenation step. wikipedia.org The choice of catalyst can significantly impact the reaction's efficiency and the diastereomeric outcome.

Table 1: Comparison of Potential Catalytic Systems for the Reductive Amination of 4-methylcyclohexanone with n-butylamine

| Catalyst System | Reducing Agent | Typical Conditions | Potential Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Moderate temperature and pressure | High activity, good yields |

| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | Moderate temperature and pressure | High activity, potential for different diastereoselectivity |

| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) | High temperature and pressure | Cost-effective, high activity |

| Sodium borohydride (B1222165) (NaBH₄) | Sodium borohydride | Methanol, room temperature | Mild conditions, no high-pressure equipment needed |

| Sodium cyanoborohydride (NaBH₃CN) | Sodium cyanoborohydride | Methanol, acidic pH | Selective for imine reduction over the ketone |

This table presents potential systems based on general principles of reductive amination; specific performance for this compound would require empirical validation.

Stereoselective Synthesis of this compound

The structure of this compound contains two stereocenters at positions 1 and 4 of the cyclohexane (B81311) ring. This gives rise to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The development of stereoselective synthetic methods is therefore of significant interest.

Diastereoselective Synthesis Approaches

Diastereoselectivity in the synthesis of this compound is primarily controlled during the reduction of the imine intermediate formed from 4-methylcyclohexanone and n-butylamine. The approach of the reducing agent to the imine can be influenced by the steric hindrance of the methyl group at the 4-position and the N-butyl group.

The choice of reducing agent and reaction conditions can direct the synthesis towards either the cis or the trans isomer. For example, sterically bulky reducing agents may preferentially attack from the less hindered face of the imine, leading to a higher proportion of one diastereomer. Conversely, smaller reducing agents under thermodynamic control might favor the more stable diastereomer. A visible-light-enabled [4 + 2] cycloaddition has been developed for the synthesis of functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov

Enantioselective Synthesis Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a specific diastereomer. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the imine intermediate. While specific examples for this compound are not prevalent in the literature, principles from asymmetric reductive amination are directly applicable. wikipedia.org

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily attached to either the amine or the ketone. This auxiliary directs the stereochemical outcome of the key bond-forming step. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be appended to the n-butylamine prior to the reductive amination step.

Organocatalytic and Biocatalytic Strategies (e.g., Reductive Aminases)

Modern synthetic chemistry has seen a surge in the use of organocatalysis and biocatalysis for stereoselective transformations. Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones with high enantioselectivity. researchgate.netd-nb.info These enzymes offer a promising route to chiral amines under mild, aqueous conditions. rsc.org

The process would involve the direct reaction of 4-methylcyclohexanone and n-butylamine in the presence of a suitable reductive aminase and a cofactor, typically NADH or NADPH. rsc.org The enzyme's active site would orient the substrates in a way that leads to the formation of a single stereoisomer of this compound. The discovery and engineering of RedAms have expanded the toolbox for producing chiral amines for various applications. nih.govfrontiersin.org

Table 2: Potential Biocatalytic Approaches for the Synthesis of this compound

| Biocatalytic Method | Enzyme Class | Principle | Potential Outcome |

|---|---|---|---|

| Asymmetric Reductive Amination | Reductive Aminase (RedAm) | Direct conversion of 4-methylcyclohexanone and n-butylamine. | High enantiomeric and diastereomeric excess of a specific stereoisomer. researchgate.net |

| Kinetic Resolution | Lipase (B570770) | Acylation of racemic this compound. | Separation of enantiomers, yielding one enantiomer in high purity. |

This table outlines potential biocatalytic strategies; the identification of a specific enzyme with high activity and selectivity for this compound would be required.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include:

Atom Economy: Reductive amination is an inherently atom-economical reaction, as the majority of the atoms from the starting materials are incorporated into the final product. wikipedia.org

Use of Catalysis: The use of catalytic reducing agents, especially those that can be recycled and reused, is preferred over stoichiometric reagents. Biocatalysts, such as reductive aminases, are particularly advantageous as they are biodegradable and operate under mild conditions. rsc.org

Benign Solvents: The development of synthetic routes that utilize water or other environmentally benign solvents is a key goal of green chemistry. Biocatalytic reactions are often performed in aqueous media. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic methods and some modern catalytic systems can operate under these mild conditions. nih.gov

By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional chemical syntheses often rely on volatile organic solvents, which contribute to environmental pollution and pose health and safety risks. Consequently, a significant focus in the synthesis of this compound has been the move towards solvent-free conditions or the use of environmentally benign solvent systems.

Solvent-free reductive amination offers several advantages, including reduced waste, lower costs, and simplified purification processes. researchgate.neted.govresearchgate.netdntb.gov.ua These reactions are typically carried out by physically mixing the reactants, often with a solid catalyst. The reaction between an amine and a ketone to form an imine, the first step in reductive amination, can often proceed without a solvent. researchgate.net The subsequent reduction can then be carried out using a reducing agent, also under solvent-free conditions. researchgate.net

Where solvents are necessary, the focus shifts to green alternatives. Water is an ideal solvent due to its non-toxic and non-flammable nature. However, the low solubility of organic reactants can be a challenge. To overcome this, biocatalytic approaches using enzymes like imine reductases (IREDs) have been developed. These enzymes can function effectively in aqueous media under mild conditions of temperature and pH. nih.govnih.govresearchgate.netacademie-sciences.frresearchgate.netresearchgate.net

Another approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. DES are non-volatile, non-flammable, and often biodegradable, making them attractive green solvent alternatives.

Data on Solvent Systems for Analogous Reductive Aminations:

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni/NiO@C | Solvent-free | 100 | 24 | >95 | (Analogous system) |

| HBpin | Solvent-free | Room Temp. | 1 | 92 | rsc.org |

| IRED from Streptomyces sp. | Aqueous Buffer (pH 8.5) | 30 | 24 | >99 | nih.govnih.gov |

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. whiterose.ac.ukmdpi.comwiley-vch.de The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

C₇H₁₂O (4-methylcyclohexanone) + C₄H₁₁N (n-butylamine) + [Reducing Agent] → C₁₁H₂₃N (this compound) + Byproducts

The choice of reducing agent significantly impacts the atom economy. Reductions using molecular hydrogen (H₂) as the reductant are highly atom-economical, as the only byproduct is water, which is formed from the oxygen atom of the ketone. In this ideal case, the atom economy approaches 100%.

Theoretical Atom Economy Calculation (with H₂ as reductant):

Formula Weight of Reactants:

4-methylcyclohexanone (C₇H₁₂O): 112.17 g/mol

n-butylamine (C₄H₁₁N): 73.14 g/mol

Hydrogen (H₂): 2.02 g/mol

Total Mass of Reactants: 112.17 + 73.14 + 2.02 = 187.33 g/mol

Formula Weight of Product:

this compound (C₁₁H₂₃N): 169.31 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (169.31 / 187.33) x 100 ≈ 90.4%

In contrast, the use of metal hydrides like sodium borohydride (NaBH₄) leads to a lower atom economy due to the generation of inorganic salt byproducts.

Reaction Mass Efficiency (RME) is another important metric that considers the actual yield of the product, the stoichiometry of the reactants, and the mass of all materials used in the reaction, including solvents and catalysts. whiterose.ac.ukresearchgate.net Maximizing RME involves not only choosing an atom-economical reaction but also optimizing reaction conditions to achieve high yields and minimize the use of auxiliary substances.

Waste Minimization Strategies

Minimizing waste is a critical aspect of green synthetic methodologies. Several strategies are employed in the synthesis of this compound to reduce waste generation.

Catalyst Selection and Recycling: The use of heterogeneous catalysts is a key strategy for waste minimization. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity. This eliminates the need for complex separation processes and reduces catalyst waste. Examples of such catalysts for analogous reactions include copper-based catalysts like Cu-Cr-La/γ-Al₂O₃ and cobalt-based composites. mdpi.comresearchgate.net

Biocatalysts, such as imine reductases, are also highly effective in this regard. nih.govnih.govresearchgate.netacademie-sciences.frresearchgate.netresearchgate.net They are biodegradable and operate under mild conditions, reducing energy consumption and the formation of degradation byproducts.

Process Intensification: Techniques such as continuous flow chemistry can be employed to intensify the synthesis process. Flow reactors offer better control over reaction parameters, leading to higher yields and selectivities, and can reduce waste by minimizing side reactions.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern demands of the chemical industry.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Amine Reactivity

The reactivity of the amine moiety is central to the compound's chemical profile, governing its interactions in nucleophilic attacks and its susceptibility to hydrogen abstraction.

The nitrogen atom in N-butyl-4-methylcyclohexan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. The general trend for amine nucleophilicity increases with basicity, following the order of primary amines being less nucleophilic than secondary amines. masterorganicchemistry.com However, the reactivity is also tempered by steric hindrance. In this case, the butyl group and the 4-methylcyclohexyl group are both sterically bulky, which can impede the nitrogen's access to electrophilic centers compared to less substituted amines. masterorganicchemistry.com

Table 1: Comparison of Basicity and Nucleophilicity in Amines

| Amine | Type | Basicity (pKaH) | General Nucleophilicity Trend | Steric Hindrance |

|---|---|---|---|---|

| Ammonia (NH₃) | Primary | 9.25 | Base | Low |

| n-Propylamine | Primary | 10.71 | More Nucleophilic | Low |

| Diethylamine | Secondary | 10.93 | More Nucleophilic than Primary | Moderate |

| Triethylamine | Tertiary | 10.75 | Less Nucleophilic than Secondary | High |

| tert-Butylamine | Primary | 10.68 | Low Nucleophilicity for a Primary Amine | High |

| This compound | Secondary | ~10.5-11.0 (estimated) | Strong, but sterically hindered | Significant |

This table illustrates general trends in amine reactivity. Data is for representative compounds.

The cyclohexane (B81311) ring of this compound is a saturated hydrocarbon and is therefore generally unreactive toward electrophiles. Its primary mode of reaction involves radical pathways. These reactions are typically initiated by the abstraction of a hydrogen atom from one of the ring's carbon atoms, generating a cyclohexyl radical. This radical intermediate can then participate in a variety of subsequent reactions, such as oxidation or halogenation, depending on the reaction conditions. The presence of the methyl group at the 4-position and the amino group at the 1-position can influence the regioselectivity of hydrogen abstraction based on the stability of the resulting radical.

Hydrogen abstraction from this compound can occur at several positions: the N-H bond, the α-C-H bonds on the butyl group, and the α-C-H bond on the cyclohexane ring. Time-resolved kinetic studies on reactions between various amines and oxygen-centered radicals reveal distinct selectivities. nih.gov

For instance, the cumyloxyl radical (CumO•) shows a preference for abstracting α-C-H hydrogens over N-H hydrogens in secondary amines. nih.gov Conversely, the benzyloxyl radical (BnO•) abstracts N-H hydrogens from primary and secondary amines at a significantly higher rate. nih.gov This difference in reactivity is attributed to the formation of a hydrogen-bonded pre-reaction complex between the benzyloxyl radical and the amine. nih.gov For this compound, this implies that the reaction pathway can be tuned by the choice of radical initiator.

Table 2: Relative Rate Constants (kH) for Hydrogen Abstraction by Radicals

| Amine Type | Radical | Site of Abstraction | Relative Reactivity |

|---|---|---|---|

| Tertiary | CumO• | α-C-H | High |

| Secondary | CumO• | α-C-H > N-H | Moderate |

| Primary | CumO• | α-C-H > N-H | Low |

| Tertiary | BnO• | α-C-H | Moderate |

| Secondary | BnO• | N-H ≈ α-C-H | High |

Source: Adapted from kinetic studies on alkylamines. nih.gov

Detailed Studies of C-N Bond Formation and Cleavage

The formation and breaking of the carbon-nitrogen bond are fundamental transformations for this compound, defining its synthesis and potential degradation or derivatization pathways.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines like this compound. wikipedia.orgorganicreactions.orglibretexts.org This compound can be formed, for example, by the intermolecular reaction of 4-methylcyclohexylamine (B30895) with 1-butene (B85601) or butylamine (B146782) with 4-methylcyclohexene.

These reactions typically require a catalyst, which can range from alkali metals to transition metals and photocatalysts. organicreactions.orgnih.gov The mechanism and regioselectivity (Markovnikov vs. anti-Markovnikov addition) are highly dependent on the catalytic system used. libretexts.orgacs.org

Alkali/Alkaline Earth Metals: These catalysts typically operate via a metal-amido intermediate that undergoes nucleophilic attack on the alkene. acs.org For aliphatic alkenes, this generally leads to the Markovnikov product.

Photocatalytic Systems: Recent advances have utilized iridium photocatalysts in the presence of an aryl thiol hydrogen atom donor to achieve intermolecular anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. nih.gov This process proceeds through an aminium radical cation intermediate at room temperature under visible light, offering high selectivity for the anti-Markovnikov product, which in a relevant synthesis would place the nitrogen at the terminal carbon of an alkene. nih.gov

Table 3: Regioselectivity in Catalytic Hydroamination of Alkenes

| Catalyst System | Amine Type | Alkene Type | Predominant Regioselectivity | Mechanism |

|---|---|---|---|---|

| Alkali Metals (e.g., Li) | Alkylamines | Aliphatic | Markovnikov | Nucleophilic Addition |

| Rare Earth Metals | Alkylamines | Aromatic | Anti-Markovnikov | Nucleophilic Addition |

Source: Based on general principles and specific studies of hydroamination. nih.govacs.org

As a secondary amine, this compound is a potent nucleophile in various substitution reactions.

SN1 and SN2 Reactions: The amine can react with alkyl halides via nucleophilic substitution. With primary alkyl halides, the reaction proceeds readily through an SN2 mechanism. vedantu.com With tertiary alkyl halides, the SN1 pathway is favored, though the basicity of the amine can also promote E2 elimination as a competing reaction. Reactions with secondary alkyl halides can proceed via a mixture of SN2 and E2 pathways. vedantu.com

Nucleophilic Aromatic Substitution (SNAr): this compound can act as a nucleophile in SNAr reactions, displacing a leaving group on an electron-deficient aromatic ring. d-nb.info These reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The reaction rate is enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho and para to the leaving group. Kinetic studies show that such reactions can be catalyzed by a second molecule of the amine. nih.gov

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-methylcyclohexylamine |

| 1-butene |

| Butylamine |

| 4-methylcyclohexene |

| Ammonia |

| n-Propylamine |

| Diethylamine |

| Triethylamine |

Catalytic Reaction Mechanisms involving this compound

This compound can act as a ligand in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its electronic properties and steric environment. This can, in turn, affect the catalytic activity and selectivity of the metal complex in various organic transformations, such as cross-coupling reactions, hydrogenations, or olefin polymerization. acs.orgmdpi.com The combination of a secondary amine with a transition metal can create a cooperative catalytic system. organic-chemistry.orgnih.govresearchgate.net For instance, in reactions involving aldehydes or ketones, the amine can form an enamine or iminium ion, which then interacts with the metal catalyst in a synergistic fashion. organic-chemistry.orgacs.org

The butyl and 4-methylcyclohexyl groups provide a specific steric bulk that can be beneficial for creating a chiral pocket around the metal center, potentially inducing asymmetry in the products. The specific stereoisomer (cis or trans) of the amine ligand would be expected to lead to different stereochemical outcomes in asymmetric catalysis.

In the realm of organocatalysis, secondary amines are well-established catalysts. This compound can function as a catalyst, particularly in reactions that proceed through enamine or iminium ion intermediates. acs.orgorganic-chemistry.orgacs.org For example, it can catalyze the alpha-functionalization of aldehydes and ketones. In these reactions, the amine first condenses with the carbonyl compound to form a nucleophilic enamine. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the carbonyl compound and the amine catalyst.

Furthermore, this compound can act as a co-catalyst, often in conjunction with a chiral acid. In such systems, the achiral amine is a necessary component of the catalytic cycle, while the chiral acid is responsible for inducing enantioselectivity. organic-chemistry.orgacs.orgcapes.gov.br This dual catalytic approach has been successfully applied to complex cascade reactions for the synthesis of other chiral amines. organic-chemistry.orgresearchgate.net

Influence of Reaction Conditions on Mechanisms

The choice of solvent can dramatically alter the course of reactions involving this compound. Polar protic solvents, such as water or ethanol, can stabilize charged intermediates like carbocations and ammonium (B1175870) ions, thus favoring E1 or SN1 pathways. They can also participate in hydrogen bonding with the amine, affecting its nucleophilicity and basicity.

Polar aprotic solvents, like DMSO or DMF, are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles or bases used in conjunction with the amine. Nonpolar solvents, such as toluene (B28343) or hexane, are often used in organocatalytic reactions where the formation of specific, less-solvated intermediates is desired to achieve high selectivity. researchgate.netorganic-chemistry.org The solubility of the amine and other reactants is also a critical factor determined by the solvent. chemeo.com

Table 2: Hypothetical Solvent Effects on a Reaction Rate

This table provides an illustrative example of how solvent polarity might affect the relative rate of a hypothetical SN2 reaction where this compound acts as a nucleophile.

| Solvent | Dielectric Constant (approx.) | Relative Rate |

| Hexane | 1.9 | 1 |

| Toluene | 2.4 | 5 |

| Diethyl Ether | 4.3 | 20 |

| Acetone | 21 | 1,000 |

| Acetonitrile | 37 | 50,000 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 1,000,000 |

Temperature is a critical parameter that governs both the rate of reaction (kinetics) and the position of equilibrium (thermodynamics). nih.gov According to the Arrhenius equation, reaction rates generally increase with temperature due to the higher kinetic energy of molecules leading to more frequent and energetic collisions. However, the selectivity of a reaction can either increase or decrease with temperature. For reactions with competing pathways that have different activation energies, a change in temperature can alter the product ratio.

For equilibrium processes, such as the formation of an enamine or the protonation of the amine, Le Chatelier's principle applies. If the reaction is exothermic, increasing the temperature will shift the equilibrium towards the reactants, and vice versa for an endothermic reaction. Thermodynamic studies on similar amines, like cyclohexylamine (B46788), show that temperature can influence the equilibrium between different products, for instance, in disproportionation reactions. icm.edu.plresearchgate.net Therefore, precise temperature control is essential for achieving desired outcomes in reactions involving this compound.

Lack of Specific Research Data Precludes Article Generation on this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research findings and quantitative data concerning the steric and electronic effects of substituents on the reaction pathways of the chemical compound this compound. Despite extensive investigation into related areas, detailed studies focusing on the interplay of the n-butyl group and the 4-methyl substituent in this particular molecule are not publicly available.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" of this compound, specifically for the subsection "3.4.3. Steric and Electronic Effects of Substituents on Reaction Pathways," that would meet the required standards of detail, including data tables and in-depth research findings.

The performed search encompassed various academic and patent databases, seeking information on the reactivity, reaction kinetics, and mechanistic studies of this compound and its close analogs. While general principles of steric hindrance and electronic effects in aliphatic amines and substituted cyclohexanes are well-documented, applying these generalities to a specific, unstudied molecule without experimental data would be speculative and would not adhere to the standards of scientific accuracy.

For instance, searches for kinetic data, such as in Hammett-Taft analyses, or thermodynamic data for conformational isomers of this compound did not yield specific results. rsc.orgnih.gov Information on the reactivity of closely related compounds, such as 4-methylcyclohexylamine, is available in a general sense, but lacks the specific comparative data needed to detail the influence of the N-butyl substituent. nih.gov

Without dedicated research on this compound, any attempt to construct the requested article section would be theoretical and could not be substantiated with the requisite "Detailed research findings" and "Data tables." The generation of a professional and authoritative article, as instructed, is contingent on the availability of such specific scientific evidence.

Should peer-reviewed studies on the reaction mechanisms and physical organic properties of this compound be published in the future, the creation of the requested article would then become feasible.

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Diastereomerism of N-butyl-4-methylcyclohexan-1-amine

The presence of multiple substituents on the cyclohexane (B81311) ring gives rise to several stereoisomers of this compound.

Cis-Trans Isomerism on the Cyclohexane Ring

The relative orientation of the N-butylamino and methyl groups on the cyclohexane ring leads to the formation of cis and trans diastereomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org These geometric isomers are distinct compounds and cannot be interconverted through bond rotation due to the cyclic nature of the structure. libretexts.org The separation and synthesis of specific isomers, such as cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine, have been subjects of chemical research. google.comgoogle.com

The stability of these isomers is influenced by the steric interactions between the substituents. Generally, the trans isomer, where both bulky groups can potentially occupy equatorial positions, is more stable than the cis isomer, where one group is forced into a more sterically hindered axial position.

Chirality at Substituted Carbons and Nitrogen

This compound possesses two potential chiral centers: the C1 carbon atom bonded to the amino group and the C4 carbon atom bonded to the methyl group. A carbon atom is considered a stereocenter if it is bonded to four different groups. purdue.edu

C1 Carbon: This carbon is attached to a hydrogen atom, the N-butylamino group, and two different paths around the cyclohexane ring (one leading to the C4-methyl group and the other away from it). This makes C1 a chiral center.

C4 Carbon: Similarly, the C4 carbon is bonded to a hydrogen atom, a methyl group, and two different pathways around the ring, rendering it a chiral center as well.

Furthermore, the nitrogen atom of the N-butylamino group can also be considered a chiral center if the three groups attached to it (the butyl group, the cyclohexyl ring, and a lone pair of electrons) and the barrier to nitrogen inversion is high enough to allow for the isolation of separate enantiomers. However, for most amines at room temperature, nitrogen inversion is rapid, meaning the enantiomers interconvert quickly. researchgate.net

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The substituents on the ring can occupy either axial or equatorial positions. libretexts.org

Chair Conformation Preferences and Dynamics

The chair conformation is the most stable arrangement for a cyclohexane ring. lumenlearning.com The ring can undergo a process called a "ring flip," where one chair conformation converts into another. wikipedia.org During this flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For this compound, the two chair conformations for a given isomer (cis or trans) are not of equal energy due to the different steric environments of the substituents. libretexts.org

Axial-Equatorial Equilibria of the N-butyl and Methyl Substituents

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric strain caused by 1,3-diaxial interactions. lumenlearning.comlibretexts.org An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. libretexts.org

For trans-N-butyl-4-methylcyclohexan-1-amine, the most stable conformation will have both the N-butyl and methyl groups in equatorial positions. The alternative chair conformation, with both groups in axial positions, would be significantly less stable due to substantial 1,3-diaxial interactions.

In the case of cis-N-butyl-4-methylcyclohexan-1-amine, one substituent must be axial while the other is equatorial. libretexts.org The equilibrium will favor the conformation where the larger group, the N-butylamino group, occupies the equatorial position to minimize steric strain. libretexts.org The energy difference between the axial and equatorial conformations is known as the A-value. The larger the substituent, the greater its A-value and the stronger its preference for the equatorial position.

The relative stability of conformers is influenced by the interplay of steric repulsion and London dispersion forces. ua.esrsc.org While steric hindrance disfavors the axial position, attractive dispersion forces can sometimes play a stabilizing role.

Below is a table summarizing the general principles of substituent positions in disubstituted cyclohexanes:

| Isomer Type | Substituent Positions in the More Stable Chair Conformation |

| trans-1,4 | Both equatorial |

| cis-1,4 | One axial, one equatorial |

Ring Puckering and Inversion Barriers

The cyclohexane ring is not perfectly rigid and exhibits puckering. The energy barrier for the ring flip from one chair conformation to another, passing through higher-energy transition states like the half-chair and boat conformations, is approximately 10-11 kcal/mol for cyclohexane. libretexts.orgwikipedia.org The presence of substituents can influence this barrier.

The rate of ring inversion is rapid at room temperature, leading to a time-averaged spectrum in techniques like NMR spectroscopy. wikipedia.org However, at lower temperatures, the interconversion can be slowed down enough to observe the individual conformers.

Intramolecular Interactions Influencing Conformation

The stability of the various conformations of this compound is governed by a delicate balance of several intramolecular interactions. These include steric, electronic, and potential hydrogen bonding effects.

The preference for a substituent to occupy the more spacious equatorial position on a cyclohexane ring over the sterically congested axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org Larger A-values signify a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org

For disubstituted cyclohexanes like this compound, the steric effects of both substituents are cumulative. libretexts.org The most stable conformation will be the one that minimizes steric strain, typically by placing the largest group in an equatorial position. libretexts.orglibretexts.org In the case of the trans-1,4-isomer, one chair conformation can accommodate both the methyl and the N-butylamino groups in equatorial positions (diequatorial), resulting in a highly stable arrangement. The alternative chair form would force both groups into sterically unfavorable axial positions (diaxial), a state of high energy. umn.edu

Table 1: Conformational Free Energy (A-values) for Cyclohexane Substituents

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 - 1.8 oregonstate.edumasterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 - 2.0 ubc.camasterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.2 ubc.camasterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | >4.5 umn.eduoregonstate.edu |

| -NH₂ | 1.2 - 1.8 ubc.ca |

| -NH(CH₃) | 1.0 ubc.ca |

| -N(CH₃)₂ | 2.1 ubc.ca |

This table presents A-values, which quantify the energy difference between axial and equatorial conformations for a given substituent on a cyclohexane ring. masterorganicchemistry.com

The N-butylamino group contains a secondary amine with a hydrogen atom available for hydrogen bonding. In specific orientations, this N-H group could potentially form an intramolecular hydrogen bond. While such bonding is more commonly observed between molecules (intermolecular), the possibility exists for an intramolecular interaction, for example, between the axial N-H of the amino group and the electron cloud of axial C-H bonds at the C-3 and C-5 positions. However, this interaction is generally considered a form of steric strain (1,3-diaxial interaction) rather than a stabilizing hydrogen bond. masterorganicchemistry.com More significant intramolecular hydrogen bonding can occur in molecules where a suitable acceptor atom is present and the geometry allows for the formation of a stable five- or six-membered ring, a condition not readily met in this compound itself. nih.gov

Experimental and Theoretical Approaches to Stereochemical Elucidation

Determining the specific stereochemistry and conformational preferences of this compound requires a combination of experimental techniques and computational modeling. sapub.org

Since both the cis and trans isomers of this compound are chiral, their racemic mixtures can be separated into individual enantiomers through chiral resolution. wikipedia.org Common methods applicable to amines include:

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic Resolution: Lipases are enzymes capable of catalyzing reactions with high enantioselectivity. google.comsigmaaldrich.com In a process called kinetic resolution, a lipase (B570770) can be used to selectively acylate one enantiomer of the amine from the racemic mixture, using an alkyl ester as the acyl donor. google.com The resulting amide can then be separated from the unreacted amine enantiomer, effectively resolving the mixture.

Spectroscopic techniques are indispensable for determining the structure and stereochemistry of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. youtube.comacs.org

Chemical Shift: The chemical shift of protons attached to the cyclohexane ring is highly dependent on their orientation. Generally, axial protons are shielded by the C-C single bonds and resonate at a higher field (lower ppm) compared to their equatorial counterparts. youtube.com Similarly, the carbon of a substituent in the axial position is typically shielded and appears at a higher field in the ¹³C NMR spectrum than when it is in the equatorial position.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (vicinal coupling) depends on the dihedral angle between them. The large coupling constant observed for axial-axial (J_ax-ax) proton interactions (typically 8-13 Hz) is a clear indicator of their relative orientation. In contrast, axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (typically 2-5 Hz). By analyzing these coupling patterns, the preferred conformation and the orientation of substituents can be determined.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H stretch of the secondary amine. It can also provide clues about hydrogen bonding. A free N-H stretch typically appears as a sharp band, whereas a hydrogen-bonded N-H stretch is broader and shifted to a lower frequency. This could be used to study intermolecular interactions or, if present, intramolecular hydrogen bonding. acs.org

Computational Prediction of Stable Conformers of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the stable conformers of this compound. While computational analysis is a powerful tool for predicting the three-dimensional structures and relative stabilities of molecules, it appears that this particular compound has not been the subject of such published research.

Computational chemistry methods, such as Density Functional Theory (DFT) and various molecular mechanics force fields, are commonly employed to investigate the conformational landscapes of substituted cyclohexanes. These studies typically identify the most stable chair and twist-boat conformations, along with the energetic penalties associated with various axial and equatorial substituent orientations. For a molecule like this compound, a computational study would be expected to elucidate the preferred orientations of both the 4-methyl group and the N-butylamino group on the cyclohexane ring, as well as the rotational conformers of the N-butyl chain itself.

Although direct research on this compound is not available, general principles of conformational analysis of cyclohexane derivatives can be applied to hypothesize its likely conformational preferences. It is well-established that in monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize steric strain. In disubstituted cyclohexanes, the conformational equilibrium is determined by the relative steric demands of both substituents.

In the case of this compound, both the methyl and the N-butylamino groups can exist in either an axial or an equatorial position, leading to cis and trans diastereomers, each with their own set of conformers. A computational study would typically calculate the relative energies of these various conformations to determine the most stable arrangements.

Given the lack of specific data, a detailed quantitative analysis, including a data table of conformer energies and populations, cannot be provided at this time. Further experimental and computational research would be necessary to accurately characterize the conformational behavior of this compound.

No specific search results were found for "this compound" within the context of the requested theoretical and computational chemistry studies. The search results provided information on related but distinct molecules like "N-butyl-N-methylbutan-1-amine;cyclohexanamine" and "Butylcyclohexane", or discussed the application of the requested theoretical methods to other classes of compounds.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" focusing on the specified outline and subsections based on the available search results. To fulfill the user's request, targeted computational chemistry studies on "this compound" would need to be performed and published.

Theoretical and Computational Chemistry Studies

Simulation of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ), aiding in spectral assignment and validation of molecular structures. uq.edu.autifrh.res.in The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Table 1: Illustrative Experimental 13C NMR Chemical Shifts for Cyclohexylamine (B46788)

| Atom | Chemical Shift (ppm) |

| C1 (CH-NH₂) | 53.07 |

| C2/C6 | 33.08 |

| C3/C5 | 26.54 |

| C4 | 27.03 |

Source: Biological Magnetic Resonance Bank (BMRB) entry bmse000451. bmrb.io Data recorded in D₂O.

Computational models would aim to reproduce these values. The prediction process involves calculating the isotropic shielding constants (σ) for a reference compound (e.g., tetramethylsilane, TMS) and the target molecule. The chemical shift is then determined relative to the reference. Linear regression analysis comparing calculated and experimental shifts for a set of related molecules can further improve the accuracy of the predictions. wikipedia.org

UV-Vis Absorption and Emission Spectroscopy Modeling

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. Computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict UV-Vis absorption spectra. fiveable.memdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like N-butyl-4-methylcyclohexan-1-amine, which is a saturated secondary amine, the primary electronic transitions are expected to be of the n → σ* type. These transitions involve the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding sigma orbital. Such transitions are typically found in the vacuum UV region (below 200 nm) and are often not observed in standard UV-Vis spectroscopy. researchgate.net

Computational modeling can confirm the energy of these transitions. The TD-DFT method calculates the excitation energies from the ground state to various excited states. mdpi.com While specific computational data for this compound is scarce, studies on other aliphatic amines confirm that their main absorption bands lie in the far UV. The presence of substituents or solvents can cause a small shift (solvatochromic shift) in the absorption wavelength, which can also be modeled computationally. nih.gov

Table 2: General Absorption Maxima for Aliphatic Amines

| Amine Type | Transition | Typical λmax (nm) |

| Primary | n → σ | ~170-190 |

| Secondary | n → σ | ~190-200 |

| Tertiary | n → σ* | ~195-205 |

Note: This table presents generalized data for illustrative purposes.

Mechanistic Pathways and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The Potential Energy Surface (PES) is a fundamental concept in chemistry that maps the energy of a molecular system as a function of its geometry. researchgate.net Exploring the PES allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). For a flexible molecule like this compound, with its rotatable bonds and ring structure, conformational analysis is crucial.

A common technique is a "relaxed" PES scan, where one or more internal coordinates (like a dihedral angle) are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. researchgate.net For this compound, key dihedral angles would include those around the C-N bond and the C-C bonds of the butyl group. This would reveal the rotational barriers and the relative energies of different conformers, such as those arising from the axial vs. equatorial position of the N-butylamino group and the various orientations of the butyl chain. Studies on similar systems, like alanine (B10760859) dipeptide, demonstrate the utility of PES scans in understanding conformational preferences. nih.gov

Computational chemistry can provide quantitative predictions of reaction rates and thermodynamic stabilities. bmrb.io For a reaction, the key thermodynamic quantities are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These can be calculated from the energies of the reactants and products, which are obtained from quantum mechanical calculations.

The kinetics of a reaction are governed by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.gov For example, the N-alkylation of an amine is a common reaction. wikipedia.org A computational study of this reaction would involve locating the transition state structure for the nucleophilic attack of the amine on an alkyl halide.

Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction

| Parameter | Value (kcal/mol) |

| ΔHreaction | -15.2 |

| ΔGreaction | -12.5 |

| Ea (forward) | +20.8 |

| ΔG‡ (forward) | +22.1 |

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from computational studies.

Such calculations allow for the comparison of different reaction pathways and the prediction of how changes in molecular structure will affect the reaction rate and equilibrium position. nih.gov

Reactions are most often carried out in solution, and the solvent can have a profound effect on reaction thermodynamics and kinetics. libretexts.org Computational models can account for these effects, most commonly through the use of implicit or continuum solvation models. cdnsciencepub.comacs.org

In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.net These models create a cavity in the dielectric medium that conforms to the shape of the solute molecule. The solute is then polarized by the reaction field of the solvent, and vice versa, allowing for the calculation of the solvation free energy.

The inclusion of a solvent model is crucial for accurately predicting properties like amine basicity, as the solvent stabilizes the protonated form of the amine through hydrogen bonding and other electrostatic interactions. fiveable.meresearchgate.net For this compound, a computational study of its basicity would require the use of a continuum model representing the solvent (e.g., water or an alcohol) to obtain results that are comparable to experimental pKa values.

Advanced Analytical Methodologies for Characterization Principles Only

Spectroscopic Techniques for Structural Elucidation (Principles)

Spectroscopic methods are indispensable for determining the molecular structure of N-butyl-4-methylcyclohexan-1-amine. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their functional groups, bonding arrangement, and stereochemistry.

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption (Infrared) or scattering (Raman) of infrared radiation corresponds to specific molecular motions, such as stretching and bending of chemical bonds.

Infrared (IR) and Raman Spectroscopy: For this compound, IR and Raman spectroscopy are used to identify its key functional groups. As a secondary amine, it exhibits a characteristic N-H stretching vibration, which appears as a single, relatively weak band in the IR spectrum between 3300 and 3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration of the aliphatic amine is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com Additionally, the spectra will be rich with C-H stretching vibrations (aliphatic sp³ C-H bonds) just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. Therefore, the two techniques provide complementary information; for instance, the more symmetric vibrations may be stronger in the Raman spectrum.

Table 1: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend | 1500 - 1600 (weak) | IR |

| C-H Bend | 1350 - 1470 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR, Raman |

| N-H Wag (broad) | 650 - 900 | IR |

Vibrational Circular Dichroism (VCD): this compound can exist as cis and trans stereoisomers due to the substitution on the cyclohexane (B81311) ring. Furthermore, the chiral centers at C-1 and C-4 can result in enantiomeric pairs. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comnumberanalytics.comwikipedia.org This technique is exceptionally powerful for determining the absolute configuration of enantiomers in solution. wikipedia.orgnih.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of the chiral isomers of this compound can be unambiguously assigned. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. uobasrah.edu.iqresearchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons and their neighboring environments through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their types (e.g., CH₃, CH₂, CH). irisotope.com For this compound, distinct signals would be expected for the protons and carbons of the n-butyl group and the 4-methylcyclohexyl moiety. The integration of ¹H signals helps to confirm the number of protons in each group.

2D-NMR: Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms. slideshare.netepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks through the butyl chain and the cyclohexane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, definitively assigning which proton is attached to which carbon. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the n-butyl group to the cyclohexylamine (B46788) ring and identifying quaternary carbons. epfl.chsdsu.edu

VT-NMR (Variable Temperature NMR): The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. At room temperature, this interconversion can lead to broadened NMR signals. Variable Temperature NMR experiments can be used to study these dynamic processes. ox.ac.uknumberanalytics.com By lowering the temperature, the rate of chair-chair interconversion can be slowed sufficiently to "freeze out" the individual conformers on the NMR timescale, allowing for the observation of sharp, distinct signals for the axial and equatorial protons and carbons. ox.ac.uk This provides insight into the conformational preferences and energy barriers of the molecule. researchgate.net

Table 2: Predicted NMR Data Principles for this compound

| NMR Technique | Principle of Information Gained |

| ¹H NMR | Provides chemical shift, integration (proton count), and multiplicity (neighboring protons) for all unique proton environments. |

| ¹³C NMR | Shows the number of unique carbon environments and their chemical shifts, indicating functional groups. |

| COSY | Establishes ¹H-¹H spin-spin coupling networks to map out adjacent protons within the butyl and cyclohexyl fragments. |

| HSQC | Correlates each proton to its directly attached carbon, creating a C-H connectivity map. |

| HMBC | Reveals long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting the butyl group to the ring and assigning quaternary carbons. |

| VT-NMR | Analyzes conformational dynamics, such as the chair-chair interconversion of the cyclohexyl ring, by observing spectral changes with temperature. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing amines. nih.gov The basic nitrogen atom of this compound is readily protonated in the ESI source to form a pseudomolecular ion [M+H]⁺. theanalyticalscientist.com This process typically imparts little excess energy, meaning the molecular ion is observed with minimal fragmentation, directly providing the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). algimed.com This precision allows for the calculation of the exact elemental formula of the ion. For the [M+H]⁺ ion of this compound, HRMS can distinguish its formula (C₁₁H₂₄N⁺) from other combinations of atoms that might have the same nominal mass, thus providing unambiguous confirmation of its chemical formula.

Table 3: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₃N |

| Nominal Mass | 169 amu |

| Exact Mass (Monoisotopic) | 169.18305 Da |

| Protonated Ion [M+H]⁺ | C₁₁H₂₄N⁺ |

| Exact Mass of [M+H]⁺ | 170.19033 Da |

X-ray diffraction is the premier technique for determining the three-dimensional structure of crystalline materials at the atomic level. iastate.edunumberanalytics.com It relies on the elastic scattering of X-rays by the ordered arrangement of atoms in a crystal lattice. mit.edulibretexts.org

Single Crystal X-ray Diffraction: If this compound (or a salt thereof, such as the hydrochloride) can be grown as a suitable single crystal, this method can provide its definitive three-dimensional structure. The resulting atomic coordinates reveal precise bond lengths, bond angles, and torsional angles. Crucially, it unambiguously determines the relative stereochemistry (i.e., whether the butylamino and methyl groups are cis or trans) and the preferred conformation of the molecule in the solid state.

Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder of the material. americanpharmaceuticalreview.com While it does not provide a full structural solution like the single-crystal method, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com PXRD is primarily used to assess the phase purity of a bulk sample, identify different polymorphic forms, and determine the degree of crystallinity.

Elemental Analysis Principles

Elemental analysis is a cornerstone technique used to determine the elemental composition of a pure organic compound. azom.com For this compound, this method verifies its empirical and molecular formula (C₁₁H₂₅N) by precisely quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). wikipedia.orgresearchgate.net

The most common method for this determination is combustion analysis. researchgate.netvelp.com The principle involves the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature furnace (around 1150 °C) in the presence of excess oxygen. universallab.org This process breaks the organic compound down into its constituent elements, which are then converted into simple inorganic gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. azom.comuniversallab.org

These combustion products are then swept by a carrier gas (typically helium or argon) through a series of traps or columns. The gases are separated, often using gas chromatography principles, and then measured by a thermal conductivity detector (TCD). azom.comuniversallab.org The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the gas. By comparing the signals from the sample to those from a known standard, the absolute amounts of C, H, and N in the sample can be calculated. This data is then used to determine the mass percentage of each element, which should correspond closely to the theoretical values calculated from the molecular formula. An accepted deviation is typically within ±0.3%. wikipedia.org

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₂₅N)

This table shows the calculated elemental percentages for the compound, which would be compared against experimental results from an elemental analyzer.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 77.11% |

| Hydrogen (H) | 1.008 | 25 | 25.200 | 14.72% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.18% |

| Total | 171.328 | 100.00% |

Advanced Characterization Methodologies

Beyond confirming structure and composition, advanced spectroscopic techniques can probe the dynamic properties and electronic structure of molecules.

Time-Resolved Infrared (TRIR) Spectroscopy

Time-Resolved Infrared (TRIR) Spectroscopy is a powerful technique for studying the kinetics and dynamics of chemical reactions and other transient phenomena that occur on very short timescales. numberanalytics.comnumberanalytics.com It measures changes in the infrared spectrum of a sample as a function of time following a perturbation, such as a laser pulse. numberanalytics.comtum.de

The principle is typically based on a "pump-probe" setup. numberanalytics.com An initial, ultrashort laser pulse (the "pump") excites the sample, initiating a chemical reaction, a conformational change, or another dynamic process. A second, delayed laser pulse (the "probe"), which is in the infrared region, is then passed through the sample. The IR probe pulse measures the vibrational spectrum of the molecules at a specific time after the initial excitation. numberanalytics.comtum.de By varying the time delay between the pump and probe pulses, it is possible to record a series of IR spectra that act as snapshots, capturing the structural evolution of the molecule and identifying any transient intermediate species formed during the process. numberanalytics.comspectroscopyonline.com This allows for the direct observation of vibrational dynamics, such as bond formation or breaking, on timescales ranging from femtoseconds to milliseconds. tum.despectroscopyonline.com

Table 3: Principles of Time-Resolved IR Spectroscopy

| Aspect | Description |

| Principle | Pump-Probe Spectroscopy: An initial "pump" pulse initiates a process, and a subsequent "probe" pulse monitors the resulting changes in the IR spectrum over time. numberanalytics.com |

| Information Gained | Provides insights into reaction kinetics, identifies transient intermediates, and tracks structural dynamics of molecules in real-time. numberanalytics.comnih.gov |

| Timescale | Capable of resolving processes on femtosecond (10⁻¹⁵ s) to millisecond (10⁻³ s) timescales. spectroscopyonline.com |

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a surface-sensitive analytical technique used to determine the elemental composition and electronic states of a material. pnnl.govlibretexts.org The technique is based on the photoelectric effect, where electrons (photoelectrons) are emitted from a material when it is irradiated with photons of sufficient energy. libretexts.orgwikipedia.org

The fundamental principle involves irradiating the sample with a beam of high-energy photons, typically X-rays (in X-ray Photoelectron Spectroscopy, XPS) or ultraviolet photons (in Ultraviolet Photoelectron Spectroscopy, UPS). libretexts.orglibretexts.org The energy of an incident photon is absorbed by an electron, and if the photon's energy is greater than the electron's binding energy (the energy holding the electron to its atom), the electron is ejected from the atom and the sample surface. libretexts.org

The kinetic energy of these emitted photoelectrons is then measured by an electron energy analyzer. The binding energy of the electron can be calculated by subtracting the measured kinetic energy of the photoelectron from the known energy of the incident photons. libretexts.org Each element has a unique set of core electron binding energies, allowing XPS to identify the elements present in the sample and their concentrations. libretexts.org Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms, making PES a powerful tool for chemical analysis. wikipedia.org

Table 4: Principles of Photoelectron Spectroscopy

| Aspect | Description |

| Principle | Based on the photoelectric effect. Incident photons (X-ray or UV) cause the emission of photoelectrons from a sample's surface. wikipedia.org |

| Instrumentation | Consists of a photon source (X-ray or UV lamp), an ultra-high vacuum chamber, and an electron energy analyzer. libretexts.org |

| Information Gained | Determines elemental composition, empirical formula, and the chemical and electronic state of elements within a material. pnnl.govlibretexts.org |

Derivatization and Functionalization for Chemical Synthesis

Utilization as a Synthon or Intermediate

The secondary amine functionality of N-butyl-4-methylcyclohexan-1-amine is the key to its utility as a synthon. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen and heteroatom-nitrogen bonds.

The nucleophilic nature of the secondary amine group allows for the straightforward synthesis of amides, ureas, and thioureas, which are crucial functional groups in pharmaceuticals and materials science.

Amides: this compound can be readily acylated to form N-substituted amides. This is typically achieved by reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents. organic-chemistry.org These reactions are fundamental in peptide synthesis and the creation of various fine chemicals. nih.gov A mild method for N-acylation of secondary amines involves using α-diketones under UV light, which proceeds without the need for catalysts or additives. organic-chemistry.org

Ureas: The synthesis of substituted ureas from this compound can be accomplished through several routes. A common method involves the reaction of the amine with an isocyanate. nih.gov Alternatively, safer phosgene equivalents like N,N'-Carbonyldiimidazole (CDI) can be used. nih.gov The amine first reacts with CDI to form an activated carbamoyl intermediate, which then reacts with another amine to yield an unsymmetrical urea (B33335). One-pot syntheses from Boc-protected amines or via the Lossen rearrangement of hydroxamic acids in the presence of amines are also established methods. organic-chemistry.org

Thioureas: Analogous to urea formation, thioureas can be prepared by reacting this compound with isothiocyanates. nih.gov Other methods include reacting the amine with carbon disulfide, which can lead to the formation of symmetrical or unsymmetrical thioureas, or using thioacylating agents like N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride. organic-chemistry.org Thioureas are significant precursors for the synthesis of heterocyclic compounds like aminothiazoles. wikipedia.org

Table 1: General Reactions for the Formation of Amide, Urea, and Thiourea Derivatives

| Derivative | Reagent Type | General Reaction |

|---|---|---|

| Amide | Acyl Chloride | R-COCl + R'R"NH → R-CONR'R" + HCl |

| Urea | Isocyanate | R-N=C=O + R'R"NH → R-NH-CO-NR'R" |

| Thiourea | Isothiocyanate | R-N=C=S + R'R"NH → R-NH-CS-NR'R" |

Note: R'R"NH represents this compound in this context.

The reaction of amines with aldehydes and ketones is a cornerstone of organic synthesis. While primary amines react to form imines (Schiff bases), secondary amines like this compound react with enolizable aldehydes and ketones to produce enamines.

Enamines are versatile intermediates, serving as nucleophiles in alkylation and acylation reactions at the α-carbon. The synthesis typically proceeds under conditions that facilitate the removal of water, such as azeotropic distillation. The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield a transient iminium ion. In the final step, a proton is removed from the α-carbon, resulting in the formation of the stable enamine. sciforum.net Various methods, including palladium-catalyzed oxidative amination and reactions with vinyl bromides, can also be employed for enamine synthesis. organic-chemistry.orgorganic-chemistry.org

Table 2: General Reaction for Enamine Formation

| Reactants | Product | Conditions |

|---|---|---|

| This compound + Aldehyde/Ketone (with α-hydrogen) | Enamine | Acid catalyst, removal of H₂O |

As an amine, this compound is basic and readily reacts with acids to form salts. nih.gov Treatment with strong mineral acids, such as hydrochloric acid (HCl), results in the formation of the corresponding ammonium (B1175870) salt, N-butyl-4-methylcyclohexan-1-ammonium chloride. This acid-base reaction is typically exothermic.

The formation of a salt dramatically alters the physical properties of the compound. Amine salts are generally crystalline solids with significantly higher melting points and greater water solubility compared to the free base form, which is often an oily liquid. This property is widely exploited in the purification of amines and in the formulation of pharmaceutical compounds.

N-Functionalization Strategies

Beyond its use as a building block, the nitrogen atom of this compound can be directly functionalized to introduce new chemical properties and reactivity.

N-Alkylation: As a secondary amine, this compound can undergo further alkylation to yield a tertiary amine. This is typically accomplished through a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction converts the secondary amine into a more sterically hindered and generally less nucleophilic tertiary amine. It is a fundamental method for synthesizing more complex amine structures.

N-Acylation: This reaction, which is the same process as amide formation (see Section 7.1.1), involves the introduction of an acyl group onto the nitrogen atom. organic-chemistry.org This transformation converts the basic amine into a neutral amide, significantly altering its electronic properties and reactivity. N-acylation is a common strategy for protecting the amine group during multi-step syntheses. organic-chemistry.org

Table 3: N-Functionalization Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base or a ligand in coordination chemistry. It has the potential to coordinate with a variety of metal centers (e.g., palladium, copper, ruthenium, indium) to form stable organometallic or coordination complexes.

In such complexes, the amine can act as a neutral two-electron donor ligand. The properties of the resulting metal complex, such as its solubility, stability, and catalytic activity, are influenced by the steric and electronic properties of the amine ligand. While specific organometallic complexes of this compound are not extensively documented, the principles of coordination chemistry suggest its viability as a ligand in catalysis and materials science.

Diversification of the Cyclohexane (B81311) Ring

The chemical modification of the cyclohexane scaffold of this compound is a key strategy for synthesizing new derivatives with potentially unique properties. These modifications can involve the introduction of new functional groups onto the ring or altering the size of the ring itself through skeletal rearrangements. Such derivatizations are fundamental in medicinal chemistry and materials science for exploring structure-activity relationships and developing novel compounds.

Introduction of Additional Substituents